1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
Description
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-13-12-18(24(22-13)17-10-8-15(21)9-11-17)19-14(2)23-25(20(19)26)16-6-4-3-5-7-16/h3-12,23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIGIZRKTAZPLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Pyrazolone Derivatives
The bipyrazole scaffold is constructed via cyclocondensation between 3-methyl-1-phenyl-5-pyrazolone and 4-chlorophenyl hydrazine derivatives. In a representative procedure, equimolar quantities of 3-methyl-1-phenyl-5-pyrazolone and 4-chlorophenylhydrazine hydrochloride are refluxed in ethanol (EtOH) at 80°C for 12 hours. The reaction proceeds through nucleophilic attack at the carbonyl group, followed by dehydration to form the bipyrazole core.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Duration | 12 hours |
| Catalyst | None |
| Yield | 35–43% |
Post-reaction, the crude product is purified via silica gel chromatography using a hexane:ethyl acetate (7:3) eluent system, isolating the target compound as a pale-yellow solid.
Regioselective Functionalization
To introduce the 3,3'-dimethyl groups, a pre-functionalized pyrazolone bearing methyl substituents at the 3-position is employed. This precursor reacts with 4-chlorophenylhydrazine under acidic conditions (HCl, 0.5 M), ensuring regioselective coupling at the 4- and 5-positions of the pyrazole rings. The methyl groups enhance steric hindrance, directing the reaction toward the desired regioisomer.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF) reduce yields (<20%) due to side reactions, while ethanol balances solubility and reaction kinetics. Elevated temperatures (>90°C) promote decomposition, whereas temperatures below 70°C result in incomplete conversion.
Catalytic Enhancements
The addition of p-toluenesulfonic acid (p-TsOH, 10 mol%) accelerates the cyclocondensation, reducing reaction time to 8 hours with a marginal yield improvement (45%). However, acid catalysis risks hydrolyzing sensitive functional groups, necessitating careful optimization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data confirm the bipyrazole structure:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 3091: Aromatic C-H stretching.
- 1616: C=N stretching of the pyrazole ring.
- 1718: Ketone C=O (from intermediates, absent in final product).
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents, particularly hedgehog pathway inhibitors like SANT-1 and GANT-61. Functionalization at the hydroxyl group (e.g., sulfonation, alkylation) enhances bioactivity, enabling structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H17ClN4O
- Molecular Weight : 364.8 g/mol
- CAS Number : 245039-25-2
The compound features a biphenyl structure with chlorophenyl and phenyl groups, along with dimethyl and hydroxy functionalities. This composition contributes to its diverse chemical reactivity and potential applications.
Medicinal Chemistry
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol has shown potential pharmacological properties:
- Anti-inflammatory Activity : Studies indicate that compounds with similar structures exhibit significant inhibition of inflammatory pathways.
- Anticancer Properties : Research has demonstrated that bipyrazole derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
- Antimicrobial Effects : The compound's structure allows it to interact with bacterial membranes, providing a basis for its use as an antimicrobial agent.
Materials Science
The unique properties of this compound make it suitable for developing advanced materials:
- Electronic Properties : Its ability to form charge-transfer complexes can be exploited in organic electronics.
- Optical Applications : The compound may serve as a dye or pigment due to its chromophoric characteristics.
Biological Research
In biological studies, this compound is utilized as a biochemical probe:
- Interaction Studies : It is employed to explore interactions with biological macromolecules like enzymes and receptors.
- Pathway Modulation : The compound can modulate signal transduction pathways, providing insights into cellular mechanisms.
Industrial Applications
The compound is also investigated for industrial uses:
- Synthesis of Advanced Polymers : Its chemical reactivity allows it to serve as a precursor in polymer chemistry.
- Organic Synthesis : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling) to create more complex organic molecules.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anticancer activity against various cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects on cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) assessed the antimicrobial properties of bipyrazole compounds against Gram-positive and Gram-negative bacteria. The study found that this compound showed promising results with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol can be compared with other bipyrazole derivatives, such as:
1-Phenyl-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol:
3,3’-Dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks both phenyl and chlorophenyl groups, making it less complex and potentially less versatile.
The uniqueness of 1-Phenyl-1’-(4-chlorophenyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol lies in its combination of substituents, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol is a complex organic compound recognized for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This compound features a unique structural arrangement that includes two pyrazole rings linked by a biphenyl structure, along with a hydroxyl group that enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 364.83 g/mol. The compound exhibits distinct dihedral angles between the aromatic rings, contributing to its three-dimensional conformation which is crucial for its biological activity .
Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O |
| Molar Mass | 364.83 g/mol |
| Boiling Point | 520.8 ± 50.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.24 ± 0.50 (Predicted) |
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with biological targets enhances its effectiveness against various bacterial strains .
A study reported the minimum inhibitory concentration (MIC) values of this compound compared to traditional antibiotics such as ciprofloxacin and ketoconazole, showcasing its potential as a novel antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. It has shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest through the inhibition of critical enzymes like Topoisomerase II .
Case Study: In Vivo Efficacy
In an in vivo study involving mouse xenografts of MCF-7 cells, administration of the compound at a dosage of 10 mg/kg resulted in significant tumor growth inhibition compared to control groups . This underscores its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to several key factors:
- Hydrogen Bonding : The presence of hydroxyl groups facilitates strong hydrogen bonding with proteins and nucleic acids.
- π-π Stacking Interactions : These interactions are crucial for binding to various biological targets.
Comparative Analysis with Related Compounds
Several structurally similar compounds have been assessed for their biological activities, providing context for the efficacy of this compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Phenyl-3-methyl-5-pyrazolone | Contains a pyrazolone ring | Exhibits strong antioxidant activity |
| 4-Chloro-N-(phenyl)pyrazole | Chlorine substitution on the pyrazole ring | Known for herbicidal properties |
| 1-(4-Chlorophenyl)-3-methylpyrazole | Similar biphenyl structure | Used in agrochemical applications |
Q & A
Basic Questions
Q. What are the standard synthetic methodologies for preparing 1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol?
- Methodological Answer : The compound is synthesized via condensation of hydrazine derivatives with appropriate diketones or precursors under acid catalysis. For example, a typical procedure involves refluxing 4,6-dimethylpyrimidin-2-yl derivatives with aryl/heteroaryl hydrazines in ethanol, using concentrated HCl or AcOH/sodium acetate as catalysts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by recrystallization from ethanol to isolate the product . Yields range from 65% to 88%, depending on substituents and reaction conditions .
Q. Which spectroscopic techniques are critical for characterizing this bipyrazol derivative?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3140–3270 cm⁻¹ and aromatic C=C/C=N vibrations at 1500–1650 cm⁻¹) .
- ¹H NMR : Confirms substituent positions (e.g., methyl groups at δ 2.1–2.6 ppm, aromatic protons at δ 6.3–8.7 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight via [M+H]⁺ peaks (e.g., m/z 406–451 for analogs) .
- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N ratios .
Q. How are antimicrobial activities of such bipyrazol derivatives typically evaluated?
- Methodological Answer : Standard assays include:
- Agar Dilution/Disc Diffusion : Tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
- Antifungal Screening : Evaluates inhibition of C. albicans or A. niger using similar protocols .
- Positive Controls : Comparative studies with drugs like ciprofloxacin or fluconazole ensure assay validity .
Advanced Research Questions
Q. How can synthetic yields be optimized for analogs with bulky substituents?
- Methodological Answer :
- Catalyst Screening : Replace HCl with milder acids (e.g., AcOH) to reduce side reactions .
- Solvent Optimization : Use high-boiling solvents (e.g., DMF) for sterically hindered substrates to improve solubility and reaction efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields for electron-deficient aryl hydrazines .
Q. How can discrepancies between spectral data and crystallographic results be resolved?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL (via SHELX suite) to refine crystal structures and validate bond lengths/angles . For example, pyrazolyl C–N bond lengths typically range from 1.33–1.37 Å, aligning with NMR-derived coupling constants .
- Dynamic NMR : Resolves tautomerism or conformational flexibility that may cause spectral ambiguities .
- DFT Calculations : Compare experimental and computed IR/NMR spectra to identify structural outliers .
Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. For example, 4-nitrophenyl analogs show enhanced antimicrobial activity due to increased electrophilicity .
- Bioisosteric Replacement : Swap pyrimidinyl groups with benzothiazole or triazole moieties to assess steric and electronic impacts .
- Molecular Docking : Predict binding modes with target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
